molecular formula C21H22N2O3S2 B2447615 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide CAS No. 922818-70-0

3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide

Cat. No.: B2447615
CAS No.: 922818-70-0
M. Wt: 414.54
InChI Key: HRPPYNXBEYAXMZ-UHFFFAOYSA-N
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Description

3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
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Scientific Research Applications

  • Cardiac Electrophysiological Activity : This compound has been studied for its potential in cardiac electrophysiology. Research has shown that similar N-substituted benzamide derivatives exhibit potent Class III antiarrhythmic activity, comparable to other clinically trialed agents (Morgan et al., 1990).

  • Glucokinase Activator for Type 2 Diabetes Treatment : Certain heteroaryl-containing benzamide derivatives have been synthesized and identified as potent glucokinase activators, showing promise for the treatment of type 2 diabetes. These compounds demonstrate significant reductions in glucose levels in animal models without risk of hypoglycemia (Park et al., 2014).

  • Inhibition of Stearoyl-CoA Desaturase-1 : The compound has been linked to the inhibition of Stearoyl-CoA Desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. This inhibition could be beneficial in metabolic diseases (Uto et al., 2009).

  • Supramolecular Gelators : Research into N-(thiazol-2-yl) benzamide derivatives, which include compounds similar to 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, has revealed their potential as supramolecular gelators. These compounds show interesting gelation behavior influenced by non-covalent interactions (Yadav & Ballabh, 2020).

  • Anticancer Activity : Certain N-(thiazol-2-yl)benzamide derivatives have shown potential anticancer activity, particularly in breast cancer cell lines. These findings suggest the utility of such compounds in developing novel anticancer therapies (Redda et al., 2011).

  • Anticonvulsant and Neuroprotective Effects : A series of 1,3-benzothiazol-2-yl benzamides were synthesized and evaluated for their anticonvulsant and neuroprotective effects. The majority of these compounds were active in seizure models and did not show neurotoxicity (Rana et al., 2008).

  • Antimicrobial and Antibacterial Properties : Benzamide derivatives, including those structurally related to this compound, have been shown to possess significant antimicrobial and antibacterial activities, indicating their potential use in combating infections (Khalid et al., 2016).

Properties

IUPAC Name

3-ethylsulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-5-28(25,26)17-8-6-7-16(11-17)20(24)23-21-22-18(12-27-21)19-14(3)9-13(2)10-15(19)4/h6-12H,5H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPPYNXBEYAXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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